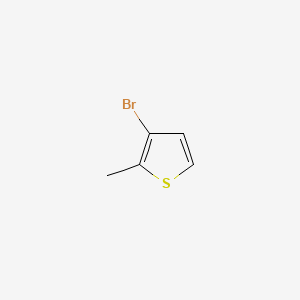

3-Bromo-2-methylthiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69783. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrS/c1-4-5(6)2-3-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTNCGRDYHINDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057707 | |

| Record name | 3-Bromo-2-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30319-05-2 | |

| Record name | 3-Bromo-2-methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30319-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030319052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 30319-05-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-2-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-methylthiophene: Chemical Properties and Reactivity for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methylthiophene is a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry. Its unique structural arrangement—a thiophene ring substituted with a bromine atom at the 3-position and a methyl group at the 2-position—provides a versatile platform for constructing complex molecular architectures. The bromine atom serves as a highly functional handle for a multitude of cross-coupling reactions, while the methyl group influences the molecule's electronic properties and steric environment. This guide offers a comprehensive overview of its chemical properties, reactivity, and detailed experimental protocols for its key transformations, highlighting its significance as a precursor for the synthesis of advanced materials and pharmacologically active compounds.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in synthesis. The following table summarizes its key quantitative data.

| Property | Value | Reference(s) |

| CAS Number | 30319-05-2 | [2] |

| Molecular Formula | C₅H₅BrS | [2] |

| Molecular Weight | 177.06 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 173-179 °C | |

| Density | ~1.589 g/cm³ | |

| Solubility | Insoluble in water; Soluble in organic solvents like Chloroform and Ethyl Acetate. |

Core Reactivity Profile

The synthetic utility of this compound is primarily centered on the reactivity of its carbon-bromine bond. This bond is amenable to a wide range of transformations, making the compound an ideal substrate for introducing diverse functional groups onto the thiophene scaffold.

The primary modes of reactivity include:

-

Palladium-Catalyzed Cross-Coupling Reactions: As an aryl bromide, it is an excellent substrate for numerous Pd-catalyzed reactions, which are fundamental for C-C, C-N, and C-S bond formation.[1]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form aryl- or heteroaryl-substituted thiophenes. This is a widely used method for creating biaryl structures.[3][4]

-

Stille Coupling: Coupling with organostannanes.

-

Sonogashira Coupling: Reaction with terminal alkynes to synthesize alkynylthiophenes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with various amines.

-

-

Metal-Halogen Exchange: The bromine atom can be readily exchanged with a metal, typically lithium, to generate a potent nucleophilic organometallic intermediate.

-

Lithiation: Reaction with organolithium reagents (e.g., n-BuLi or t-BuLi) at low temperatures creates 2-methyl-3-thienyllithium. This nucleophile can then be quenched with a wide variety of electrophiles.[5]

-

-

Grignard Reagent Formation: Reaction with magnesium metal yields the corresponding Grignard reagent, 2-methyl-3-thienylmagnesium bromide, another powerful nucleophile for C-C bond formation.[6][7]

These reaction pathways are instrumental in the synthesis of derivatives with significant biological activity, including kinase inhibitors and other therapeutic agents.[8][9][10][11]

Visualization of Reactivity Pathways

The following diagram illustrates the central role of this compound as a precursor to various functionalized thiophene derivatives through its primary reaction pathways.

Detailed Experimental Protocols

The following sections provide detailed, representative methodologies for two of the most fundamental and widely utilized transformations of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials and Equipment:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 eq)

-

Anhydrous solvent system (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate/oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

-

Under a positive flow of inert gas, add the palladium catalyst to the flask.

-

Add the anhydrous solvent system via syringe.

-

Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-2-methylthiophene.[3][4]

Protocol 2: Lithiation and Electrophilic Quench

This protocol details the lithium-halogen exchange of this compound using n-butyllithium, followed by quenching with a generic electrophile.[5]

Materials and Equipment:

-

This compound (1.0 eq)

-

n-Butyllithium (n-BuLi, typically 1.6 M or 2.5 M in hexanes, 1.1 eq)

-

Electrophile (e.g., aldehyde, ketone, CO₂, etc., 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Dry, two- or three-neck round-bottom flask

-

Septa, syringes, and needles

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Setup: Assemble a flame- or oven-dried two-neck flask equipped with a magnetic stir bar, a septum, and a nitrogen/argon inlet. Purge the flask with inert gas for at least 15 minutes.

-

Addition of Reactant: Under a positive flow of inert gas, add anhydrous THF to the flask, followed by this compound (1.0 eq) via syringe.

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to allow the temperature to equilibrate.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes. It is critical to keep the needle tip below the surface of the solution to prevent reaction with the headspace. Maintain the internal temperature at or below -70 °C.

-

Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

-

Electrophilic Quench: Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

-

Warming: After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour before slowly warming to room temperature. Let it stir for an additional 1-3 hours at room temperature to ensure the reaction goes to completion.

-

Work-up: Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[5]

Visualization of Experimental Workflow

The following diagram provides a generalized workflow for a palladium-catalyzed Suzuki coupling experiment, from setup to purification.

Conclusion: Applications in Drug Discovery

The thiophene nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[12] Derivatives of this compound are crucial intermediates in the synthesis of these complex therapeutic agents. The reactions detailed in this guide, particularly palladium-catalyzed cross-couplings, are routinely employed to build libraries of novel compounds for screening. For instance, thiophene-based structures are integral to the design of inhibitors for various protein kinases, such as JNK and EGFR, which are key targets in oncology and neurodegenerative disease research.[8][11] The ability to precisely and efficiently functionalize the 3-position of the 2-methylthiophene core allows for the systematic exploration of structure-activity relationships (SAR), accelerating the discovery of potent and selective drug candidates.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C5H5BrS | CID 96350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. CN101987842A - Method for preparing 2-methyl thiophene derivatives - Google Patents [patents.google.com]

- 8. Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. drpress.org [drpress.org]

- 12. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Laboratory Synthesis of 3-Bromo-2-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of 3-bromo-2-methylthiophene, a valuable heterocyclic building block in organic synthesis and drug discovery. Due to the directing effects of the methyl group on the thiophene ring, direct bromination of 2-methylthiophene does not regioselectively yield the 3-bromo isomer. Therefore, a two-step synthetic approach is the most reliable method for obtaining this compound in a laboratory setting. This process involves the exhaustive bromination of 2-methylthiophene to a dibrominated intermediate, followed by a selective reductive debromination.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material, intermediate, and final product is provided below for easy reference.

| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-Methylthiophene |  | 554-14-3 | C₅H₆S | 98.17 | 112-113 | 1.019 |

| 3,5-Dibromo-2-methylthiophene |  | 29421-73-6 | C₅H₄Br₂S | 255.96 | Not readily available | Not readily available |

| This compound |  | 30319-05-2 | C₅H₅BrS | 177.06 | Not readily available | ~1.589[1] |

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step reaction pathway. The first step involves the exhaustive bromination of 2-methylthiophene to yield the intermediate, 3,5-dibromo-2-methylthiophene. The second step is the selective reductive debromination of the α-position (5-position) to afford the desired this compound.

Experimental Protocols

The following protocols are based on established methodologies for the bromination and selective reduction of thiophene derivatives.

Step 1: Synthesis of 3,5-Dibromo-2-methylthiophene

This procedure details the exhaustive bromination of 2-methylthiophene.

Materials:

-

2-Methylthiophene

-

Bromine

-

Glacial Acetic Acid

-

Sodium bisulfite solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser with a gas outlet to a scrubbing trap (for HBr)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve 2-methylthiophene (1.0 eq.) in glacial acetic acid.

-

Cool the flask in an ice bath.

-

Slowly add bromine (2.0-2.2 eq.) dropwise from the dropping funnel with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.

-

Quench the excess bromine by adding a saturated solution of sodium bisulfite until the red-brown color disappears.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 3,5-dibromo-2-methylthiophene.

-

The crude product can be purified by vacuum distillation.

Step 2: Synthesis of this compound

This procedure describes the selective reductive debromination of 3,5-dibromo-2-methylthiophene.

Materials:

-

3,5-Dibromo-2-methylthiophene

-

Zinc dust

-

Glacial Acetic Acid

-

Water

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, prepare a suspension of zinc dust (2.0-3.0 eq.) in a mixture of glacial acetic acid and water.

-

Heat the suspension to a gentle reflux with vigorous stirring.

-

Add the crude 3,5-dibromo-2-methylthiophene (1.0 eq.) portion-wise or as a solution in a small amount of acetic acid to the refluxing zinc suspension.

-

Continue refluxing for 2-4 hours, monitoring the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove excess zinc dust.

-

Dilute the filtrate with water and extract with dichloromethane (3 x volumes).

-

Combine the organic layers and wash carefully with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

The crude this compound is then purified by fractional distillation under reduced pressure.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity.

| Analysis | Expected Results for this compound |

| ¹H NMR | The spectrum should show two doublets in the aromatic region corresponding to the protons at the 4- and 5-positions, and a singlet in the aliphatic region for the methyl protons. |

| ¹³C NMR | The spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. |

| Mass Spec. | The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound. |

| IR Spec. | The IR spectrum will exhibit characteristic peaks for C-H stretching in the aromatic and aliphatic regions, as well as C=C stretching of the thiophene ring. |

Note on Safety: This synthesis involves the use of bromine, which is highly corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction can be exothermic, and appropriate cooling should be readily available. Hydrogen bromide gas is evolved during the bromination step and must be neutralized in a scrubbing trap.

References

Spectroscopic Profile of 3-Bromo-2-methylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-2-methylthiophene, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by extensive experimental protocols.

Core Spectroscopic Data

The structural elucidation of this compound is critically dependent on the interpretation of its spectroscopic signatures. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.15 | d | H-5 |

| 6.85 | d | H-4 |

| 2.45 | s | -CH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 139.5 | C2 |

| 110.8 | C3 |

| 130.2 | C4 |

| 127.8 | C5 |

| 15.5 | -CH₃ |

Infrared (IR) Spectroscopy

Key IR Absorption Peaks

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (-CH₃) |

| ~1520 | Medium | C=C Aromatic Ring Stretch |

| ~1440 | Medium | C=C Aromatic Ring Stretch |

| ~830 | Strong | C-H Out-of-plane Bending |

| ~700 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

Key Mass-to-Charge (m/z) Ratios and Their Relative Abundances

| m/z | Relative Intensity (%) | Assignment |

| 176/178 | High | [M]⁺ (Molecular Ion, Bromine Isotopes) |

| 97 | High | [M - Br]⁺ |

| 161/163 | Medium | [M - CH₃]⁺ |

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

High-resolution ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0 ppm). The solution was filtered through a glass wool plug into a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2-5 seconds.

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase-corrected and baseline-corrected.

FT-IR Spectroscopy Protocol

The infrared spectrum was obtained using a Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation: As this compound is a liquid at room temperature, the neat liquid was analyzed. A thin film of the sample was prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans were co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty salt plates was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS) Protocol

Mass spectral data was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Sample Preparation: A dilute solution of this compound was prepared in a volatile organic solvent such as dichloromethane or hexane.

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness) was used.[1]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[1]

-

Inlet Temperature: 250 °C.[1]

-

Oven Temperature Program: An initial temperature of 50-70 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.[1]

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

-

Mass Range: Scanned from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.[1]

-

Transfer Line Temperature: 280 °C.[1]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow from sample preparation to data analysis in a typical spectroscopic characterization of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

3-Bromo-2-methylthiophene CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-methylthiophene, a key heterocyclic building block in organic synthesis. It covers the compound's identification, physicochemical properties, spectral data, detailed experimental protocols for its synthesis and application, and its role in the development of pharmaceuticals and advanced materials.

Compound Identification

This compound is a substituted thiophene with a bromine atom at the 3-position and a methyl group at the 2-position. Its unique structure makes it a versatile intermediate for introducing the 2-methylthiophen-3-yl moiety into more complex molecules.

Molecular Structure:

The Versatility of 3-Bromo-2-methylthiophene in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-methylthiophene is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it an ideal starting material for the synthesis of a diverse array of biologically active molecules. This technical guide explores the potential applications of this compound in drug discovery, with a focus on its use in the development of kinase inhibitors and other therapeutic agents. This document provides an in-depth overview of its synthetic utility, quantitative biological data of derived compounds, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Introduction: The Significance of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1] Its bioisosteric relationship with the benzene ring allows it to mimic phenyl groups in interactions with biological targets, while its distinct electronic properties can offer advantages in terms of metabolic stability and potency. The introduction of a bromine atom and a methyl group, as in this compound, provides valuable handles for synthetic diversification, enabling the exploration of chemical space and the optimization of lead compounds.[2]

Synthetic Applications of this compound

The reactivity of this compound, particularly the presence of the bromine atom, makes it an excellent substrate for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 3-position of the thiophene ring.[2]

Key Synthetic Transformations

-

Suzuki-Miyaura Coupling: This is a cornerstone reaction for the functionalization of this compound, allowing for the synthesis of 3-aryl-2-methylthiophenes. These derivatives serve as crucial intermediates in the development of various therapeutic agents.

-

Thieno[3,2-d]pyrimidine Synthesis: this compound derivatives can be elaborated into the thieno[3,2-d]pyrimidine scaffold, a core structure found in many kinase inhibitors.[3] This typically involves a sequence of reactions, including amination of the thiophene ring followed by cyclization with a suitable one-carbon synthon.

Therapeutic Targets and Biological Activities

Derivatives of this compound have shown promise in targeting a range of therapeutic areas, primarily in oncology.

Kinase Inhibition: A Prominent Application

Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] The thiophene scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors.[6]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8] Several thiophene-based compounds have been identified as potent VEGFR-2 inhibitors. While specific data for direct derivatives of this compound are limited in the public domain, the broader class of thiophene-3-carboxamides and thieno[2,3-d]pyrimidines have demonstrated significant inhibitory activity.[7][9]

Below is a table summarizing the in vitro activity of representative thiophene derivatives against VEGFR-2 and various cancer cell lines.

| Compound Class | Specific Compound Example | Target | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene-3-carboxamide | Compound 14d | VEGFR-2 | 191.1 | HCT116 | - | [7] |

| Thieno[2,3-d]pyrimidine | Compound 21e | VEGFR-2 | 21 | - | - | [9] |

| Nicotinamide-based | Compound 6 | VEGFR-2 | 60.83 | HCT-116 | 9.3 | [10] |

| Nicotinamide-based | Compound 6 | VEGFR-2 | 60.83 | HepG-2 | 7.8 | [10] |

Potential in Neurodegenerative Disorders

Recent research has highlighted the potential of thiophene-based compounds in the treatment of neurodegenerative diseases. These compounds are being investigated for their ability to modulate key pathological processes such as protein aggregation and neuroinflammation. The structural versatility of this compound makes it an attractive starting point for the development of novel neuroprotective agents.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid, which can be adapted for this compound.[11]

Materials:

-

Aryl halide (e.g., this compound) (1 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)2) (0.5 mol%)

-

Solvent (e.g., WEB - a water-extract of a local biomass) (3 mL)

-

Diethyl ether

-

Silica gel for column chromatography

-

n-hexane/ethyl acetate

Procedure:

-

A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)2 (0.5 mol%) in the chosen solvent (3 mL) is stirred at room temperature for the indicated time.

-

After completion, the reaction solution is extracted four times with diethyl ether (4 x 10 mL).

-

The combined organic layers are purified by column chromatography over silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate) to afford the desired coupled product.

-

The product is characterized by 1H NMR and GC-MS.

Synthesis of Thieno[3,2-d]pyrimidin-4-ones

This procedure outlines the synthesis of a thieno[3,2-d]pyrimidin-4-one, a key scaffold for kinase inhibitors, starting from a 3-aminothiophene-2-carboxylate derivative.[3]

Materials:

-

Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate

-

Formamide

-

Boron trifluoride etherate (BF3·OEt2) or other suitable Lewis acid

Procedure:

-

The starting 3-aminothiophene derivative is heated with formamide to construct the pyrimidinone ring.

-

Alternatively, cyclization can be achieved using other reagents like triethyl orthoformate followed by treatment with an amine.

-

For demethylation of methoxy-substituted analogs, a reagent such as boron trifluoride dimethyl sulfide complex (BF3·SMe2) can be used.

Visualizations

Signaling Pathways

The following diagram illustrates the VEGFR-2 signaling pathway, a key target for anticancer drugs derived from the thiophene scaffold.

Caption: VEGFR-2 Signaling Pathway and Inhibition by Thiophene-based Compounds.

Experimental Workflows

The following diagram illustrates a general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: General Workflow for Suzuki-Miyaura Coupling.

Logical Relationships

The following diagram illustrates the logical relationship in the structure-activity relationship (SAR) exploration for developing kinase inhibitors.

Caption: Structure-Activity Relationship (SAR) Logic Diagram.

Conclusion

This compound stands out as a highly valuable and versatile building block in the field of medicinal chemistry. Its synthetic tractability, particularly through palladium-catalyzed cross-coupling reactions, provides a straightforward entry into a wide range of complex molecular architectures. The demonstrated potential of thiophene-based scaffolds in targeting key enzymes like VEGFR-2 underscores the importance of this compound as a starting material for the development of novel therapeutics, especially in the realm of oncology. Further exploration of derivatives from this scaffold is warranted to unlock its full potential in addressing unmet medical needs.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. digibug.ugr.es [digibug.ugr.es]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 9. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

3-Bromo-2-methylthiophene as a building block in organic electronics

An In-depth Technical Guide: 3-Bromo-2-methylthiophene as a Building Block in Organic Electronics

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of advanced organic electronic materials.[1][2] Its unique structure, featuring a bromine atom on an electron-rich thiophene ring, provides a reactive site for various cross-coupling reactions, enabling the construction of complex conjugated polymers and small molecules.[1][3] The presence of the methyl group at the 2-position influences the electronic and steric properties, affecting the solubility, processability, and solid-state morphology of the resulting materials.[3] These characteristics are paramount for fabricating high-performance organic electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[4][5][6] This guide provides a technical overview of the synthesis, properties, and applications of materials derived from this compound for researchers and professionals in organic electronics and materials science.

Synthesis of Conjugated Polymers

The bromine atom on the this compound ring is a key functional group that allows for the synthesis of well-defined poly(3-methylthiophene) derivatives through various polymerization techniques. The most common and controlled methods are cross-coupling reactions that provide regioregular polymers, which are essential for efficient charge transport.

Key Polymerization Methods

-

Grignard Metathesis (GRIM) Polymerization: This is a widely used method for synthesizing regioregular poly(3-alkylthiophene)s. It involves the conversion of a dibrominated monomer into a Grignard reagent, which then undergoes nickel-catalyzed polymerization. This chain-growth mechanism allows for excellent control over the polymer's molecular weight and regioregularity.[3][4]

-

Stille Coupling: This method involves the reaction of an organotin compound with an organohalide, catalyzed by a palladium complex. It is a versatile method for creating C-C bonds in conjugated polymers.

-

Suzuki Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is another powerful tool for synthesizing complex conjugated polymers.

-

Direct Arylation Polymerization (DAP): A more recent and atom-economical method, DAP involves the direct coupling of C-H bonds with C-Br bonds, often catalyzed by palladium.[3]

The general workflow for synthesizing a conjugated polymer using this compound as a precursor via the GRIM method is illustrated below. The initial step often involves the synthesis of a 2,5-dibromo-3-alkylthiophene monomer, which can be achieved through the bromination of 3-alkylthiophene.

References

A Technical Guide to the Regioselective Synthesis of 3-Substituted 2-Methylthiophenes

For Researchers, Scientists, and Drug Development Professionals

The 2-methylthiophene scaffold is a privileged core in medicinal chemistry and materials science. The ability to introduce substituents at specific positions of the thiophene ring is crucial for modulating the physicochemical and pharmacological properties of the resulting molecules. This in-depth technical guide focuses on the regioselective synthesis of 3-substituted 2-methylthiophenes, providing a comprehensive overview of key synthetic strategies, detailed experimental protocols, and comparative data to aid in the selection and optimization of synthetic routes.

Halogenation of 2-Methylthiophene: A Gateway to 3-Functionalization

The introduction of a halogen atom at the 3-position of 2-methylthiophene is a critical first step for many subsequent functionalization reactions, including cross-coupling and organometallic transformations. While electrophilic halogenation of 2-methylthiophene typically favors the 5-position, careful selection of reagents and reaction conditions can achieve regioselectivity for the 3-position.

Experimental Protocol: Synthesis of 3-Bromo-2-methylthiophene

A solution of 2-methylthiophene (1 equivalent) in a suitable solvent such as carbon tetrachloride is treated with N-bromosuccinimide (NBS) (2.1 equivalents). The reaction mixture is heated under reflux for several hours. After cooling, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield this compound.[1]

Quantitative Data for Halogenation of 2-Methylthiophene

| Halogenating Agent | Solvent | Temperature | Product | Yield (%) | Regioselectivity (3- vs 5-) | Reference |

| N-Bromosuccinimide (NBS) | CCl4 | Reflux | This compound | Not specified | Predominantly 3-bromo | [1] |

| Sulfuryl chloride | - | ≤15°C | 2-Chloro-3-methylthiophene | Not specified | Not specified | [2] |

Palladium-Catalyzed Cross-Coupling Reactions

Once 3-halo-2-methylthiophene is obtained, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Negishi reactions provide powerful and versatile methods for introducing a wide range of substituents at the 3-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of a 3-halo-2-methylthiophene with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is known for its high functional group tolerance and the stability of the organoboron reagents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

To a reaction vessel containing this compound (1 equivalent) and an arylboronic acid (1.1-1.2 equivalents) is added a palladium catalyst such as Pd(PPh₃)₄ (2.5 mol%) and a base like K₃PO₄ (2 equivalents). A degassed solvent system, typically a mixture of 1,4-dioxane and water, is added. The mixture is stirred under an inert atmosphere at an elevated temperature (e.g., 90°C) for several hours until the reaction is complete as monitored by TLC or GC-MS. After cooling, the reaction is worked up by extraction with an organic solvent, followed by purification of the product by column chromatography.[1][3]

Quantitative Data for Suzuki-Miyaura Coupling of this compound Derivatives

| 3-Halo-2-methylthiophene Derivative | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Product | Yield (%) | Reference |

| 2-Bromo-5-(bromomethyl)thiophene | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 2-(Bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene | Not specified | [1] |

| 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | Not specified | [1] |

Note: The provided examples are for a closely related derivative, highlighting the general applicability of the method.

Suzuki-Miyaura Coupling Mechanism

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent, which is typically prepared in situ from the corresponding organohalide. This reaction is particularly useful for its high reactivity and ability to form carbon-carbon bonds involving sp, sp², and sp³ hybridized carbons.

Experimental Protocol: General Procedure for Negishi Coupling of this compound

-

Part 1: Preparation of the Organozinc Reagent: An alkyl or aryl halide is converted to the corresponding Grignard or organolithium reagent. This is then added to a solution of anhydrous zinc chloride or bromide in THF at 0°C and stirred to form the organozinc reagent.

-

Part 2: Coupling Reaction: In a separate flask under an inert atmosphere, this compound is dissolved in anhydrous THF, and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is added. The freshly prepared organozinc reagent (1.2-1.5 equivalents) is then slowly added. The reaction is stirred at room temperature or gently heated until completion. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted and purified.[4]

Caption: Workflow for the Vilsmeier-Haack formylation of 2-methylthiophene.

Synthesis of 2-Methyl-3-thiophenecarboxylic Acid

The carboxyl group is a versatile functional handle that can be further modified. A regioselective synthesis of 2-methyl-3-thiophenecarboxylic acid has been reported via ortho-lithiation of 3-thiophenecarboxylic acid followed by methylation.

Experimental Protocol: Synthesis of 2-Methyl-3-thiophenecarboxylic Acid

To a solution of diisopropylamine in THF at 0°C, n-butyllithium is added dropwise to generate lithium diisopropylamide (LDA). The mixture is then cooled to -60°C, and a solution of 3-thiophenecarboxylic acid in THF is slowly added. After stirring for 1 hour, iodomethane is added, and the reaction is allowed to warm to room temperature. The reaction is then quenched, acidified, and the product is extracted. Crystallization from water/acetic acid affords 2-methyl-3-thiophenecarboxylic acid. [5] Quantitative Data for the Synthesis of 2-Methyl-3-thiophenecarboxylic Acid

| Starting Material | Reagents | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 3-Thiophenecarboxylic acid | 1. LDA, 2. MeI | THF | -60 to RT | 2-Methyl-3-thiophenecarboxylic acid | 85 | [5] |

| 2-Chloro-3-methylthiophene | 1. Mg, 2. CO₂, 3. H⁺ | Not specified | Not specified | 3-Methyl-2-thiophenecarboxylic acid | Not specified | [2] |

Synthesis of 2-Methyl-3-thiophenecarboxylic Acid

Caption: Synthesis of 2-methyl-3-thiophenecarboxylic acid via lithiation.

Synthesis of 3-Nitro-2-methylthiophene

Nitration of 2-methylthiophene provides another route to 3-functionalized derivatives, as the nitro group can be reduced to an amine or used in other transformations.

Experimental Protocol: Synthesis of 3-Nitro-2-substituted Thiophenes

A mixture of 1,4-dithiane-2,5-diol and a nitroalkene in the presence of triethylamine undergoes a tandem Michael-intramolecular Henry reaction to form a tetrahydrothiophene intermediate. Subsequent microwave irradiation on acidic alumina in the presence of chloranil leads to dehydration and aromatization, yielding the 3-nitro-2-substituted thiophene. [6] Quantitative Data for the Synthesis of 3-Nitro-2-substituted Thiophenes

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| 1,4-Dithiane-2,5-diol | Nitroalkenes | 1. Et₃N; 2. Microwave, acidic alumina, chloranil | 3-Nitro-2-substituted thiophenes | Not specified | [6] |

Synthesis of 3-Amino-2-methylthiophene Derivatives

Direct amination of the 3-position of 2-methylthiophene is challenging. A common strategy involves the reduction of a 3-nitro-2-methylthiophene precursor. Alternatively, the Gewald reaction provides access to 2-aminothiophenes with various substituents at the 3-position, although not directly to 3-amino-2-methylthiophene itself.

Experimental Protocol: Synthesis of 1-(2-Amino-4-methyl-3-thienyl)ethanone

A solution of cyanoacetone and 1,4-dithiane-2,5-diol in DMF is treated with triethylamine and heated to 60°C for several hours. The solvent is removed under reduced pressure, and the residue is recrystallized to afford the 3-acetyl-2-aminothiophene derivative. [7] Quantitative Data for Gewald Reaction

| Ketone/Nitrile | Sulfur Source | Catalyst | Solvent | Product | Yield (%) | Reference |

| Cyanoacetone | 1,4-Dithiane-2,5-diol | Triethylamine | DMF | 1-(2-Amino-4-methyl-3-thienyl)ethanone | 41 | [7] |

This guide provides a foundational understanding of the key strategies for the regioselective synthesis of 3-substituted 2-methylthiophenes. The choice of the optimal synthetic route will depend on the desired substituent, the availability of starting materials, and the required scale of the synthesis. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in the design and execution of their synthetic endeavors.

References

- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP2298756A1 - Method for producing 3-methyl-2-thiophenecarboxylic acid - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-METHYL-THIOPHENE-3-CARBOXYLIC ACID | 1918-78-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction [mdpi.com]

Navigating the Risks: A Technical Guide to the Safe Handling of 3-Bromo-2-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 3-Bromo-2-methylthiophene, a key intermediate in pharmaceutical and materials science research. Adherence to these guidelines is critical to ensure a safe laboratory environment and mitigate the potential hazards associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential dangers.

GHS Classification:

According to the European Chemicals Agency (ECHA), this compound is classified as follows:

-

Flammable Liquids: Category 3[1]

-

Acute Toxicity (Oral): Category 3[1]

-

Acute Toxicity (Dermal): Category 3[1]

-

Acute Toxicity (Inhalation): Category 3[1]

-

Skin Corrosion/Irritation: Category 2[1]

-

Serious Eye Damage/Eye Irritation: Category 2[1]

-

Specific target organ toxicity — Single exposure (Respiratory tract irritation): Category 3[1]

Hazard Statements:

The following hazard statements summarize the key risks:

-

H226: Flammable liquid and vapor.[1]

-

H301: Toxic if swallowed.[1]

-

H311: Toxic in contact with skin.[1]

-

H314: Causes severe skin burns and eye damage.

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H331: Toxic if inhaled.[1]

-

H410: Very toxic to aquatic life with long lasting effects.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C5H5BrS | [1] |

| Molecular Weight | 177.06 g/mol | [1][3] |

| Appearance | Light yellow liquid | |

| Odor | Stench | |

| Boiling Point | 82 - 83 °C (180 - 181 °F) at 200 hPa | |

| Density | 1.29 g/mL at 20 °C (68 °F) | |

| Flash Point | 68 °C (154.4 °F) - closed cup | [4] |

| Solubility | Immiscible in water. | [5] |

Safe Handling and Storage Protocols

Strict adherence to the following handling and storage protocols is mandatory to minimize exposure and ensure a safe working environment.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][6][7]

-

Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial. This includes:

-

Eye Protection: Wear chemical safety goggles and a face shield.[8][9]

-

Hand Protection: Wear suitable protective gloves.[9]

-

Body Protection: Wear flame-retardant antistatic protective clothing and long-sleeved garments.[6]

-

Respiratory Protection: If ventilation is inadequate or for large-scale operations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter.[6][8]

-

-

Hygiene: Immediately change contaminated clothing. Wash hands and face thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[6] Use only non-sparking tools and take precautionary measures against static discharge.[7] Ground and bond containers and receiving equipment.

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[6]

-

Conditions: Keep away from heat and sources of ignition. For quality maintenance, refrigeration is recommended.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, and bases.[4][8]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water/shower. Call a physician immediately.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Do not breathe vapors or aerosols. Avoid substance contact. Ensure adequate ventilation. Remove all sources of ignition.

-

Environmental Precautions: Do not let the product enter drains.

-

Containment and Cleanup: Cover drains. Collect, bind, and pump off spills using an inert absorbent material (e.g., Chemizorb®). Dispose of the collected material properly.

Experimental Protocols Cited

While specific experimental protocols for determining all safety parameters were not detailed in the reviewed literature, the handling and safety precautions are based on standardized procedures for hazardous chemicals. The GHS classifications are derived from data submitted to regulatory bodies like ECHA.

Visualizing Safety Workflows

To further aid in the practical application of these safety guidelines, the following diagrams illustrate key decision-making processes and emergency responses.

Caption: PPE Selection Workflow for this compound.

Caption: Emergency Response Flowchart for Incidents Involving this compound.

References

- 1. This compound | C5H5BrS | CID 96350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. scbt.com [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. 3-Bromothiophene - Wikipedia [en.wikipedia.org]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Physical properties of 3-Bromo-2-methylthiophene (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 3-Bromo-2-methylthiophene, a heterocyclic organic compound relevant in medicinal chemistry and materials science. This document compiles available data for its boiling point and density and outlines standardized experimental protocols for their determination.

Core Physical Properties

Quantitative data for the physical properties of this compound are summarized below. It is important to note that while a predicted density is available, a precise experimental boiling point for this specific isomer is not widely reported. For context, the boiling points of its isomers, 2-Bromo-3-methylthiophene and 3-Bromothiophene, are included.

| Physical Property | Value | Remarks |

| Boiling Point | Not explicitly available | The isomer 2-Bromo-3-methylthiophene has a boiling point of 173-176 °C[1]. The related compound 3-Bromothiophene has a boiling point of 159-160 °C[2]. |

| Density | 1.589 ± 0.06 g/cm³ | This is a predicted value. |

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for the experimental determination of the boiling point and density of liquid organic compounds such as this compound.

Determination of Boiling Point (Capillary Method)

This method is a common micro-scale technique for determining the boiling point of a liquid.

Apparatus:

-

Thiele tube or other heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube (e.g., ignition tube)

-

Capillary tube, sealed at one end

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Stand and clamps

Procedure:

-

A small amount (a few milliliters) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is clamped and immersed in a Thiele tube or oil bath.

-

The heating bath is gently heated. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer or Volumetric Method)

This method relies on accurately measuring the mass of a known volume of the liquid.

Apparatus:

-

Pycnometer (specific gravity bottle) or a volumetric flask

-

Analytical balance

-

Constant temperature bath (optional but recommended for high accuracy)

Procedure:

-

A clean, dry pycnometer or volumetric flask is accurately weighed on an analytical balance.

-

The vessel is filled with this compound up to the calibration mark. Care should be taken to avoid air bubbles.

-

The filled vessel is then reweighed to determine the mass of the liquid.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer or volumetric flask.

-

For enhanced accuracy, the determination should be carried out at a constant, recorded temperature.

Logical Relationship Diagram

The following diagram illustrates the straightforward relationship between the chemical compound and its fundamental physical properties.

Caption: Relationship between this compound and its physical properties.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-2-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 3-Bromo-2-methylthiophene as a key building block. The protocols and data presented herein are designed to facilitate the synthesis of novel 2-methyl-3-arylthiophene derivatives, a scaffold of significant interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids have established it as a cornerstone of modern organic synthesis. The 2-methyl-3-arylthiophene core, readily accessible through this methodology, is a privileged scaffold found in numerous biologically active compounds, exhibiting a range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities.[1][2]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: the oxidative addition of the palladium(0) catalyst to the organic halide (this compound), followed by transmetalation with the boronic acid species (activated by a base), and concluding with reductive elimination to yield the desired 2-methyl-3-arylthiophene product and regenerate the active palladium(0) catalyst.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of a closely related substrate, 2,5-dibromo-3-methylthiophene, which can serve as a strong starting point for optimizing the reaction of this compound.[1]

| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 2-methyl-3-phenylthiophene | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 56 |

| 2 | 4-Methoxyphenylboronic acid | 3-(4-methoxyphenyl)-2-methylthiophene | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 63 |

| 3 | 4-Chlorophenylboronic acid | 3-(4-chlorophenyl)-2-methylthiophene | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 58 |

| 4 | 3-Chloro-4-fluorophenylboronic acid | 3-(3-chloro-4-fluorophenyl)-2-methylthiophene | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 56 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | 2-methyl-3-(4-(trifluoromethyl)phenyl)thiophene | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 45 |

Experimental Protocol

This protocol is adapted from a procedure for a similar substrate and should be optimized for specific arylboronic acids and reaction scales.[1][3]

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask or Schlenk tube

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.025 eq), and potassium phosphate (2.0 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).

Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Applications in Drug Development

The thiophene nucleus is a well-established pharmacophore in medicinal chemistry, present in a variety of approved drugs and clinical candidates.[2][4] The 2-methyl-3-arylthiophene scaffold, in particular, offers a versatile platform for the development of novel therapeutics. The introduction of various aryl groups via the Suzuki coupling allows for the fine-tuning of physicochemical properties and biological activity.

Derivatives of this scaffold have been investigated for a range of therapeutic applications, including:

-

Anticancer Agents: The planar structure of the aryl-thiophene core is suitable for intercalation with DNA or binding to the active sites of enzymes such as kinases, which are often implicated in cancer progression.[5]

-

Anti-inflammatory Agents: Thiophene-containing compounds have shown potent anti-inflammatory activity, and the 2-methyl-3-arylthiophene scaffold can be explored for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial and Antifungal Agents: The thiophene ring is a key component of several antimicrobial and antifungal drugs. The ability to readily diversify the aryl substituent provides a straightforward route to novel compounds with potential activity against resistant strains.[1]

The synthetic accessibility of the 2-methyl-3-arylthiophene scaffold via the robust and scalable Suzuki-Miyaura coupling makes it an attractive starting point for lead optimization and the development of new chemical entities in drug discovery programs.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Stille Coupling Reactions of 3-Bromo-2-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Stille cross-coupling reaction of 3-Bromo-2-methylthiophene. This versatile palladium-catalyzed reaction is a powerful tool for the synthesis of 3-substituted-2-methylthiophenes, which are key structural motifs in numerous pharmaceuticals and organic electronic materials. The following sections detail the reaction principle, representative experimental conditions, a step-by-step protocol, and important considerations for successful execution.

Introduction to the Stille Coupling Reaction

The Stille reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic halide or pseudohalide.[1][2] Discovered by John K. Stille, this reaction is highly valued in organic synthesis for its tolerance of a wide variety of functional groups, the stability of the organostannane reagents to air and moisture, and generally mild reaction conditions.[3] These attributes make it particularly suitable for the synthesis of complex molecules.[4]

For this compound, the Stille coupling enables the introduction of various organic groups (R') at the 3-position of the thiophene ring, as depicted in the general reaction scheme below.

General Reaction Scheme:

Caption: Palladium-catalyzed Stille cross-coupling of this compound with an organostannane reagent.

Reaction Principle: The Catalytic Cycle

The mechanism of the Stille reaction is a well-understood catalytic cycle involving a palladium(0) species as the active catalyst.[1][5] The cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[5]

-

Transmetalation: The organostannane reagent exchanges its organic group (R') with the bromide on the palladium center. This step is often the rate-determining step of the reaction.[5]

-

Reductive Elimination: The two organic groups on the palladium complex (the 2-methylthienyl group and R') couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Data Presentation: Representative Stille Coupling Conditions

While specific data for the Stille coupling of this compound is not extensively tabulated in the literature, the following table provides representative conditions adapted from studies on the closely related substrate, 3,4-dibromothiophene, and general Stille coupling protocols.[5] These conditions serve as an excellent starting point for optimization.

| Entry | Organostannane (R'-SnBu₃) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 110 | 12 | Est. 80-95 |

| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 8 | Est. 85-98 |

| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (5) | - | DMF | 90 | 16 | Est. 75-90 |

| 4 | Tributyl(ethynyl)stannane | Pd(PPh₃)₄ (4) | - | Toluene | 90 | 10 | Est. 70-85 |

Note: Yields are estimated based on typical outcomes for similar substrates and may require optimization for this compound.

Experimental Protocols

This section provides a detailed methodology for the Stille coupling of this compound with an organostannane.

Materials and Equipment

-

This compound

-

Organostannane reagent (e.g., tributyl(phenyl)stannane) (1.0 - 1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous and degassed solvent (e.g., Toluene, DMF, Dioxane)

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle/oil bath

-

Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring

-

Saturated aqueous solution of potassium fluoride (KF)

-

Celite®

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Detailed Experimental Procedure

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

-

-

Addition of Reagents:

-

Add the anhydrous and degassed solvent (e.g., Toluene) via syringe.

-

Add this compound (1.0 equivalent) to the reaction mixture via syringe.

-

Add the organostannane reagent (1.1 equivalents) to the reaction mixture via syringe.

-

-

Reaction Conditions:

-

Heat the reaction mixture to the desired temperature (typically between 90-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 8-24 hours).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble tributyltin fluoride.

-

Stir the mixture vigorously for at least one hour.

-

Filter the mixture through a pad of Celite®, washing the pad with an organic solvent (e.g., ethyl acetate).

-

Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 3-substituted-2-methylthiophene.

-

Visualizations

Stille Coupling Catalytic Cycle

Caption: The catalytic cycle of the Stille coupling reaction.

Experimental Workflow

Caption: General experimental workflow for the Stille coupling.

Important Considerations and Troubleshooting

-

Inert Atmosphere: The palladium catalyst, particularly Pd(0) species, is sensitive to oxygen. It is crucial to maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and execution.

-

Anhydrous and Degassed Solvents: The use of dry and degassed solvents is recommended to prevent the deactivation of the catalyst and unwanted side reactions.

-

Toxicity of Organotin Reagents: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

-

Removal of Tin Byproducts: The workup with aqueous potassium fluoride is highly effective for removing tributyltin byproducts, which can otherwise complicate purification.

-

Ligand Choice: For less reactive organostannanes or challenging couplings, the addition of a phosphine ligand, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃), can enhance the reaction rate.

-

Homocoupling: A common side reaction is the homocoupling of the organostannane reagent.[1] This can often be minimized by careful control of reaction conditions and catalyst choice.

By following these guidelines and protocols, researchers can effectively utilize the Stille coupling of this compound for the synthesis of a diverse range of valuable compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols: Formation of 2-Methyl-3-Thienylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene derivatives are significant scaffolds in medicinal chemistry and materials science. The 2-methyl-3-thienyl moiety, in particular, is a key structural component in various pharmaceutical compounds. Access to this building block is often achieved through the formation of its Grignard reagent, 2-methyl-3-thienylmagnesium bromide. However, the synthesis of this reagent from 3-bromo-2-methylthiophene presents a notable challenge due to the starting material's low reactivity towards magnesium under standard conditions.

These application notes provide a detailed protocol for the successful and efficient formation of 2-methyl-3-thienylmagnesium bromide, highlighting a convenient method that overcomes the inherent low reactivity of the starting material through the use of lithium chloride (LiCl). This protocol is designed to be scalable and applicable for the synthesis of various 3-substituted 2-methylthiophenes, which are valuable intermediates in drug discovery and development.

The Challenge: Inactivity of this compound